molecular formula C7H14O2 B14070525 2,3,5-Trimethyl-1,4-dioxane CAS No. 101079-70-3

2,3,5-Trimethyl-1,4-dioxane

Katalognummer: B14070525
CAS-Nummer: 101079-70-3
Molekulargewicht: 130.18 g/mol
InChI-Schlüssel: PQTSMDHYVPOKLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5-Trimethyl-1,4-dioxane is an organic compound with a heterocyclic structure, containing two oxygen atoms and three methyl groups attached to a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-1,4-dioxane can be achieved through several methods. One common approach involves the cyclization of appropriate diols or hydroxyketones under acidic conditions. For instance, the reaction of 2,3,5-trimethyl-1,4-butanediol with an acid catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5-Trimethyl-1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,3,5-Trimethyl-1,4-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug delivery systems is ongoing.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2,3,5-Trimethyl-1,4-dioxane exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in specific chemical reactions, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione:

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Another related compound with distinct chemical properties and applications.

Uniqueness

2,3,5-Trimethyl-1,4-dioxane is unique due to its specific arrangement of methyl groups and oxygen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

101079-70-3

Molekularformel

C7H14O2

Molekulargewicht

130.18 g/mol

IUPAC-Name

2,3,5-trimethyl-1,4-dioxane

InChI

InChI=1S/C7H14O2/c1-5-4-8-6(2)7(3)9-5/h5-7H,4H2,1-3H3

InChI-Schlüssel

PQTSMDHYVPOKLI-UHFFFAOYSA-N

Kanonische SMILES

CC1COC(C(O1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.